molecular formula C7H17BO2 B1339197 Heptylboronic acid CAS No. 28741-07-3

Heptylboronic acid

Cat. No. B1339197
CAS RN: 28741-07-3
M. Wt: 144.02 g/mol
InChI Key: JDHPHWYPXVFZKA-UHFFFAOYSA-N
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Description

Heptylboronic acid is a type of boronic acid with the molecular formula C7H17BO2 . It is used in various chemical reactions and has been studied for its potential applications in different fields .


Molecular Structure Analysis

The molecular structure of Heptylboronic acid is represented by the InChI code 1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3 . It has a molecular weight of 144.02 .


Chemical Reactions Analysis

Boronic acids, including Heptylboronic acid, have been found to interact with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions have led to their utility in various sensing applications . Boronic acids can also be used in cross-coupling reactions .


Physical And Chemical Properties Analysis

Heptylboronic acid has physical and chemical properties that make it useful in various applications . It is a solid at room temperature . The storage temperature is under -20C in an inert atmosphere .

Scientific Research Applications

Crystal Growth in Chemistry

Heptylboronic acid, a derivative of boronic acid, plays a crucial role in crystal growth, especially in the synthesis of complex chemical compounds. For instance, boronic acid flux synthesis has been used in preparing neptunium borates and actinide boronates at low temperatures. This method is essential in studying the structural properties of these compounds and in exploring their potential applications in various fields, such as nuclear chemistry and materials science (Shuao Wang et al., 2010).

Biomedical Applications

In the biomedical field, heptylboronic acid derivatives are significantly valuable. They have been used in constructing glucose-responsive materials, particularly for insulin delivery systems. These materials can respond to glucose levels, making them ideal for applications like controlled drug delivery and diabetes management. Recent advances have seen the development of various forms of these materials, such as nanogels and micelles, which have shown promise in improving the efficiency of drug delivery systems (Rujiang Ma & Linqi Shi, 2014).

Diagnostic and Therapeutic Research

Heptylboronic acid derivatives are also explored for their potential in diagnostic and therapeutic applications. Known for their ability to interact with carbohydrates, these derivatives are being researched for applications in glucose sensors and bio-separation. Emerging research directions focus on developing these derivatives for more versatile diagnostic and therapeutic targets, including novel approaches to disease management and detection (A. Matsumoto, K. Kataoka, & Y. Miyahara, 2014).

Material Chemistry

In material chemistry, heptylboronic acid derivatives are being explored for their unique reactivity in the creation of C-B bonds. This reactivity opens up possibilities for a range of chemical transformations, contributing to the synthesis of complex molecules and advancing the field of materials chemistry. The research here focuses on understanding the properties of these compounds and leveraging them for various industrial and scientific applications (G. Stavber & Zdenko Časar, 2014).

Biochemical Research

Further, in biochemical research, the properties of heptylboronic acid derivatives like phenylboronic acids are being exploited for the development of affinity chromatography techniques. These techniques are vital for the separation and purification of biomolecules, thereby playing a crucial role in biochemical research and development (S. Soundararajan et al., 1989).

Scientific Research Applications of Heptylboronic Acid

Drug Delivery and Biomedical Applications

  • Polymeric Carrier for Boronic Acid-Containing Drugs : Heptylboronic acid derivatives are integral in the design of polymeric carriers for drug delivery, specifically for boronic acid-containing drugs. These carriers enhance pharmacokinetics and ensure targeted drug release, a crucial advancement in antitumor chemotherapy and boron neutron capture therapy (BNCT) (Kim, Suzuki, & Nagasaki, 2020).

  • Smart Drug Delivery System for Diabetes : Advances in smart drug delivery systems, particularly those based on phenylboronic acid (a related derivative of heptylboronic acid), demonstrate their potential in diabetic therapy. These systems release insulin in response to the body's blood glucose levels, emulating the function of human islets (Huang, Wang, Yu, & Ur-Rahman, 2019).

Therapeutic Applications

  • Gene Therapy for Hepatocarcinoma : Phenylboronic acid-modified polyamidoamine, a compound related to heptylboronic acid, has been used as a tumor-targeting carrier for gene therapy. It demonstrates efficacy in delivering therapeutic genes to cancer cells, particularly for hepatocarcinoma treatment (Yang, Zhang, Liu, Shi, Han, & Li, 2019).

Material Science and Chemistry

  • Boronic Acid Flux Synthesis and Crystal Growth : Heptylboronic acid plays a crucial role in boronic acid flux synthesis, aiding in the crystal growth of uranium and neptunium boronates and borates. This low-temperature route is significant for developing advanced materials in nuclear chemistry (Wang, Alekseev, Miller, Depmeier, & Albrecht‐Schmitt, 2010).

Diagnostic and Therapeutic Research

  • Phenylboronic Acid-Decorated Nanoparticles : These nanoparticles, closely related to heptylboronic acid, are used for tumor-targeted drug delivery. They enhance the tumor-homing activity of non-targeted nanoparticles, improving tumor accumulation and antitumor effects (Wang, Wei, Cheng, & Wang, 2016).

Safety And Hazards

Heptylboronic acid is associated with certain safety hazards. It has been classified under GHS07 and has hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

Boronic acids, including Heptylboronic acid, are increasingly being utilized in diverse areas of research . They have been used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . This suggests that there is a promising future for the study and application of Heptylboronic acid .

properties

IUPAC Name

heptylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17BO2/c1-2-3-4-5-6-7-8(9)10/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHPHWYPXVFZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567679
Record name Heptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptylboronic acid

CAS RN

28741-07-3
Record name Heptylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Ahrens, P Macheroux, A Eberhard… - Photochemistry and …, 1991 - Wiley Online Library
… When heptylboronic acid was added to a reaction mixture containing standard buffer, … at 50-100 pM heptylboronic acid. This suggests that the Ki for heptylboronic acid is more than one …
Number of citations: 15 onlinelibrary.wiley.com
HC Brown, SM Singh - Organometallics, 1986 - ACS Publications
… the triisopropoxyborane, and the n-heptylboronic acid thus obtained was reesterified with 1,3-propanediol.9 Distillation of the residue gave pure 2-(l-heptyl)-l,3-dioxaborinane in …
Number of citations: 25 pubs.acs.org
Q Li, J Guo, Z Guo - Organic & biomolecular chemistry, 2021 - pubs.rsc.org
… Attempts to couple 8 with simple alkyl boronic acids (eg, n-heptylboronic acid) under various conditions, including using elevated reaction temperatures, more reactive trifluoroborates …
Number of citations: 1 pubs.rsc.org
HC Brown, SM Singh… - The Journal of Organic …, 1986 - ACS Publications
… the triisopropoxyborane, and the n-heptylboronic acid thus obtained was reesterified with 1,… Evaporation of the solvent afforded the crude n-heptylboronic acid, which was reesterified …
Number of citations: 104 pubs.acs.org
JE Code, KE Perko, DM Yourtee… - Journal of …, 2007 - Taylor & Francis
… Heptylboronic acid … Starting with heptylboronic acid through heptanoic acid in Table 6, experimental values for lnKi are outside the upper boundary of the QSAR (lnKi = 6.91). …
Number of citations: 3 www.tandfonline.com
SR Feaster, DM Quinn - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter summarizes the various classes of cholesterol esterase (CEase) inhibitors and describes the methods for characterizing inhibition by carbamates. It …
Number of citations: 57 www.sciencedirect.com
F Cong, W Zhang, G Zhang, J Liu, Y Zhang… - Organic & …, 2023 - pubs.rsc.org
… Happily, long-chain boronic acids including n-propylboronic acid, n-butylboronic acid, n-hexylboronic acid, n-heptylboronic acid and n-nonylboronic acid also underwent this …
Number of citations: 3 pubs.rsc.org
N Suzuki, T Suzuki, Y Ota, T Nakano… - Journal of medicinal …, 2009 - ACS Publications
Guided by the proposed catalytic mechanism of histone deacetylases (HDACs), we designed and synthesized a series of boronic acid-based HDAC inhibitors bearing an α-amino acid …
Number of citations: 93 pubs.acs.org
K Narita, R Kimura, H Satoh, K Watanabe… - Chemical and …, 2021 - jstage.jst.go.jp
… cross-coupling of hydroquinone 12 with heptylboronic acid under the same condition as the … alkyl boronate ester and low reactivity of heptylboronic acid under the reaction condition. …
Number of citations: 2 www.jstage.jst.go.jp
RB Wagh, JM Nagarkar - Tetrahedron Letters, 2017 - Elsevier
… Alkyl boronic acid such as heptylboronic acid satisfactorily undergoes oxidation resulted in heptan-1-ol (Scheme 2, 2p). Oxidation of isobutylboronic acid to its corresponding product …
Number of citations: 23 www.sciencedirect.com

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